molecular formula C12H14F3NO2 B3179607 Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1151240-91-3

Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No. B3179607
CAS RN: 1151240-91-3
M. Wt: 261.24 g/mol
InChI Key: SCAQGFRAYMMTNM-UHFFFAOYSA-N
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Description

Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

The synthesis of Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), with benzylamine as an amino donor . A panel of 16 TAs was screened using ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine .


Molecular Structure Analysis

Ethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoate contains a total of 47 bonds; 25 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

In a cascade system, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate was converted by esterase from Pseudomonas stutzeri (EstPS) to respective β-keto acid . This was subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is 260.21 g/mol . It has a total of 6 hydrogen bond acceptors and no hydrogen bond donors . It also has 6 rotatable bonds .

Scientific Research Applications

Mechanism of Action

Target of Action

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of Sitagliptin . Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . Therefore, the primary target of this compound can be inferred to be DPP-4.

Mode of Action

While the exact mode of action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is not directly stated in the search results, we can infer from its role in the synthesis of Sitagliptin. Sitagliptin inhibits DPP-4, which prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased incretin levels lead to increased insulin synthesis and release, and decreased glucagon levels. This results in a decrease in glucose production and an increase in glucose disposal .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes . The synthesis involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to a Sitagliptin intermediate, using an esterase, and a transaminase from Roseomonas deserti, with benzylamine as an amino donor .

Pharmacokinetics

As a key intermediate in the synthesis of sitagliptin, its pharmacokinetic properties would be transformed during the synthesis process into those of the final drug product, sitagliptin .

Result of Action

The result of the action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is the production of Sitagliptin, a potent and selective DPP-4 inhibitor . This leads to increased levels of incretin hormones, increased insulin synthesis and release, decreased glucagon levels, decreased glucose production, and increased glucose disposal .

Action Environment

The action environment of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is primarily the chemical reactions involved in the synthesis of Sitagliptin . The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of catalysts .

Future Directions

Biocatalysts continue to be explored as green alternatives to traditional organic chemistry . Multi-enzyme cascade reactions have garnered attention due to their comprehensiveness and involvement in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrially important chemicals . The protocol reported may be considered an alternative to existing methods with respect to the use of cheaper amine donors as well as improved synthesis of ® and (S) enantiomers with the use of non-chiral amino donors .

properties

IUPAC Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQGFRAYMMTNM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
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Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
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Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
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Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
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Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

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